molecular formula C18H22N4OS B2574335 2-(benzylsulfanyl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2034612-04-7

2-(benzylsulfanyl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2574335
CAS No.: 2034612-04-7
M. Wt: 342.46
InChI Key: VKQGCCCWYMQJST-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a pyrrolidine ring substituted with a 4-cyclopropyl-1,2,3-triazole moiety and a benzylsulfanyl-ethanone group. The triazole ring is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability . Crystallographic data for similar triazole-containing compounds (e.g., ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate) have been refined using SHELX software , underscoring the importance of structural precision in evaluating such molecules.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(13-24-12-14-4-2-1-3-5-14)21-9-8-16(10-21)22-11-17(19-20-22)15-6-7-15/h1-5,11,15-16H,6-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQGCCCWYMQJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylsulfanyl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a compound that has garnered interest due to its potential biological activities. With a molecular formula of C18H22N4OSC_{18}H_{22}N_{4}OS and a molecular weight of 342.46 g/mol, this compound features a unique combination of a benzyl sulfanyl group, a cyclopropyl moiety, and a triazole ring, which may contribute to its biological efficacy.

Biological Activity Overview

The biological activity of compounds containing the 1,2,3-triazole ring system has been widely studied. These compounds are known for their antimicrobial , antiviral , and antiparasitic properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insights into its potential effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring in this compound suggests it may also possess antimicrobial properties. A study highlighted that triazole-containing compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, indicating the potential for this compound to exhibit similar effects .

Antiparasitic Activity

The antiparasitic activity of triazole derivatives is another area of interest. Compounds structurally related to this compound have shown efficacy against parasites such as Toxoplasma gondii and Cryptosporidium parvum. For example, related benzyl-triazole compounds demonstrated low micromolar activity against these parasites . This suggests that the compound may also have potential as an antiparasitic agent.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole-based compounds:

CompoundActivityIC50 Value (μM)Reference
Triazole derivative AAntimicrobial6.2 (against HCT116 cells)
Benzyl-triazole BAntiparasitic (T. gondii)7.63
Triazole-containing CAntibacterial (E. coli)Varies

These findings highlight the promising nature of triazole derivatives in medicinal chemistry.

Comparison with Similar Compounds

Research Findings and Limitations

Data Gaps
  • Experimental data on the target compound’s solubility, LogP, or biological activity are absent in publicly available literature.
  • Comparative crystallographic studies (e.g., torsion angles of the benzylsulfanyl group) are needed to validate computational docking models.

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